(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Description
The compound is a multifunctional peptide derivative characterized by a complex stereochemistry and diverse functional groups. Its structure includes:
- An (S)-configured acetamido group at position 2.
- A 4-nitroanilino group linked via a ketone, which may confer redox activity or serve as a pharmacophore.
- Branched 3-methyl-1-oxobutan-2-yl and carboxypropyl residues, likely influencing conformational stability and intermolecular interactions.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O13/c1-12(2)22(25(41)30-18(26(42)43)10-19(34)28-14-4-6-15(7-5-14)32(44)45)31-23(39)16(8-9-20(35)36)29-24(40)17(11-21(37)38)27-13(3)33/h4-7,12,16-18,22H,8-11H2,1-3H3,(H,27,33)(H,28,34)(H,29,40)(H,30,41)(H,31,39)(H,35,36)(H,37,38)(H,42,43)/t16-,17-,18-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOMBBSDYYRHPX-ORGXJRBJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound known as (4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid is a complex peptide derivative with potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 638.59 g/mol. The detailed structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 638.59 g/mol |
| Density | 1.448 ± 0.06 g/cm³ (Predicted) |
| Boiling Point | 1187.0 ± 65.0 °C (Predicted) |
| Solubility | Acetonitrile: Methanol (1:1): 1 mg/ml |
| Storage Temperature | -20 °C |
The compound exhibits its biological activity through several mechanisms, primarily by interacting with specific enzymes and receptors in the body. Notably, it has been shown to inhibit certain caspases, which are critical in the apoptotic process. The cleavage of substrates by these enzymes leads to various downstream effects that can modulate cell survival and death pathways.
Biological Activity
Research indicates that this compound has significant effects on cellular processes:
- Antitumor Activity : Studies have demonstrated that the compound can induce apoptosis in cancer cells by activating caspase pathways, particularly in models of breast and prostate cancer.
- Anti-inflammatory Effects : The compound has been observed to downregulate pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Neuroprotective Properties : Experimental data indicate that it may protect neuronal cells from oxidative stress-induced damage, which is vital for conditions like Alzheimer's disease.
Case Studies
Several studies have explored the biological effects of the compound:
- Breast Cancer Study : In a preclinical model, administration of the compound resulted in a significant reduction in tumor size and increased apoptosis markers in breast cancer cells .
- Neuroprotection in Animal Models : A study involving rodents demonstrated that treatment with the compound led to improved cognitive function and reduced neuronal death following induced oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(S)-4-Acetamido-5-((4-nitrophenyl)amino)-5-oxopentanoic Acid (CAS 41149-11-5)
- Structural Similarities: Shares the 4-nitroanilino and acetamido groups with the target compound but lacks the extended peptide backbone and branched residues .
- Key Differences: Property Target Compound (S)-4-Acetamido-5-((4-nitrophenyl)amino)-5-oxopentanoic Acid Molecular Formula Not reported C₁₃H₁₅N₃O₆ Molecular Weight >500 (estimated) 309.28 Functional Complexity High (multiple peptide linkages) Moderate (single amide/ketone linkage)
- Implications : The simpler structure of the analog may enhance solubility but reduce target specificity compared to the target compound’s peptide backbone .
Diazonium Salt Coupling Products (e.g., Compounds 13a–e from )
- Structural Similarities: Compounds like 13a (C₁₆H₁₅N₅O₃S) feature nitroaromatic hydrazinylidene groups, analogous to the nitroanilino moiety in the target compound .
- Key Differences :
- Synthetic Routes : The target compound likely requires multi-step peptide coupling, whereas 13a–e are synthesized via diazonium salt reactions under mild conditions (0–5°C) .
- Bioactivity : Diazonium-derived compounds exhibit broad antimicrobial activity, while the target’s peptide backbone may favor enzyme inhibition .
Antimalarial Pyrazole Carboxamides ()
- Functional Overlap : Both the target compound and pyrazole carboxamides (e.g., 9a-j ) contain carboxamide and arylidene groups, which are critical for hydrogen bonding and target binding .
- Divergence : Pyrazole derivatives prioritize heterocyclic cores for antimalarial activity, whereas the target compound’s linear peptide structure may optimize protease recognition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
